molecular formula C18H18N2O3 B11449677 N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]acetamide

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]acetamide

Cat. No.: B11449677
M. Wt: 310.3 g/mol
InChI Key: PJEBIFOGHZTEFE-UHFFFAOYSA-N
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Description

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]acetamide typically involves the reaction of 5-ethyl-1,3-benzoxazole with 4-hydroxy-5-methylphenyl acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]acetamide is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]acetamide

InChI

InChI=1S/C18H18N2O3/c1-4-12-5-6-16-15(8-12)20-18(23-16)14-9-13(19-11(3)21)7-10(2)17(14)22/h5-9,22H,4H2,1-3H3,(H,19,21)

InChI Key

PJEBIFOGHZTEFE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC(=C3)NC(=O)C)C)O

Origin of Product

United States

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